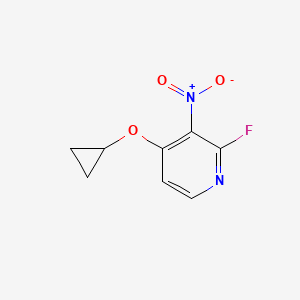

4-Cyclopropoxy-2-fluoro-3-nitropyridine

CAS No.:

Cat. No.: VC19856954

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FN2O3 |

|---|---|

| Molecular Weight | 198.15 g/mol |

| IUPAC Name | 4-cyclopropyloxy-2-fluoro-3-nitropyridine |

| Standard InChI | InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2 |

| Standard InChI Key | URIQGJFHMWBTLT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=C(C(=NC=C2)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

4-Cyclopropoxy-2-fluoro-3-nitropyridine belongs to the nitropyridine class, distinguished by a pyridine ring substituted with a nitro group (-NO). The compound’s IUPAC name, 4-cyclopropyloxy-2-fluoro-3-nitropyridine, reflects its substitution pattern (Figure 1). Key structural features include:

-

Cyclopropoxy Group: A three-membered cyclopropane ring bonded via an oxygen atom at position 4. This group introduces steric strain and influences conformational dynamics.

-

Fluorine Atom: Positioned ortho to the nitro group, fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution reactions.

-

Nitro Group: A strong electron-withdrawing group that polarizes the pyridine ring, directing reactivity toward positions 2 and 4 .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 1243410-11-8 |

| SMILES | C1CC1OC2=C(C(=NC=C2)F)N+[O-] |

| InChI Key | URIQGJFHMWBTLT-UHFFFAOYSA-N |

The compound’s X-ray crystallography data remains unpublished, but computational models predict a planar pyridine ring with slight distortion due to cyclopropoxy strain.

Synthesis and Preparation

The synthesis of 4-cyclopropoxy-2-fluoro-3-nitropyridine involves multi-step functionalization of pyridine precursors. While detailed protocols are proprietary, general methodologies derive from nitropyridine chemistry :

Nitration of Pyridine Derivatives

Nitration typically employs a mixture of concentrated nitric acid () and sulfuric acid () at controlled temperatures (0–50°C). For example, 4-cyclopropoxypyridine undergoes nitration at position 3 to yield 3-nitro-4-cyclopropoxypyridine . Subsequent fluorination at position 2 via halogen exchange (e.g., using or ) introduces the fluorine substituent.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | , 0–5°C | 4-Cyclopropoxy-3-nitropyridine |

| 2 | , DMF, 80°C | 4-Cyclopropoxy-2-fluoro-3-nitropyridine |

Reaction yields are unreported but likely moderate (30–50%) due to steric hindrance from the cyclopropoxy group .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by the interplay of its substituents:

Electrophilic Aromatic Substitution

The nitro group deactivates the pyridine ring, directing electrophiles to the fluorine-bearing position (C2). For instance, hydrolysis under acidic conditions replaces fluorine with hydroxyl groups, forming 4-cyclopropoxy-3-nitropyridin-2-ol.

Nucleophilic Substitution

Fluorine at C2 is susceptible to nucleophilic displacement. Reactions with amines (e.g., ) yield 2-amino derivatives, which are precursors to fused heterocycles like imidazopyridines .

Reduction of Nitro Group

Catalytic hydrogenation () reduces the nitro group to an amine, producing 4-cyclopropoxy-2-fluoro-3-aminopyridine—a scaffold for anticancer agents.

Applications in Research and Industry

While direct applications are nascent, structural analogs inform potential uses:

Pharmaceutical Intermediates

Nitropyridines are precursors to kinase inhibitors and antiviral agents. For example, 3-nitropyridine derivatives inhibit AMPA receptors, suggesting neurological applications .

Agrochemical Development

Fluorinated nitropyridines exhibit insecticidal activity by disrupting acetylcholine esterase. Field trials of related compounds show efficacy against Aphis gossypii (cotton aphid).

Materials Science

The nitro group’s electron-deficient nature enables use in conductive polymers and organic semiconductors.

Analytical Characterization

Quality control relies on advanced spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

-

NMR: Signals for cyclopropane protons appear as a multiplet (δ 0.5–1.5 ppm). Pyridine protons resonate downfield (δ 8.0–9.0 ppm).

-

NMR: A singlet near δ -110 ppm confirms the fluorine substituent.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 198.15 ([M+H]).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes.

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume